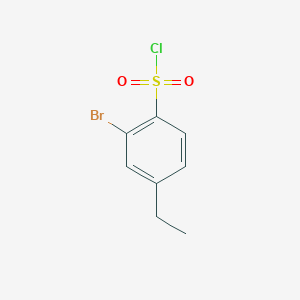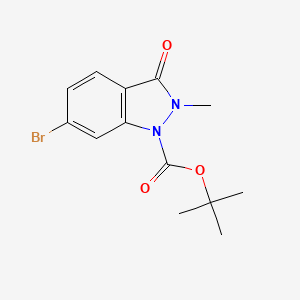
2-Bromo-4-ethylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethylbenzenesulfonyl chloride: is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the second position and an ethyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Phosphorus Pentachloride Method:
-
Phosphorus Oxychloride Method:
-
Chlorosulfonic Acid Method:
Industrial Production Methods: Industrial production of 2-Bromo-4-ethylbenzenesulfonyl chloride typically involves large-scale reactions using the methods mentioned above, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Electrophilic Substitution:
Reagents: Bromine, iron(III) bromide.
Conditions: The reaction is carried out under controlled temperatures to introduce bromine into the benzene ring.
Products: Brominated derivatives of benzenesulfonyl chloride.
-
Nucleophilic Substitution:
Reagents: Sodium hydroxide, alcohols.
Conditions: The reaction occurs in aqueous or alcoholic solutions.
Products: Sulfonamides and sulfonate esters.
-
Oxidation and Reduction:
Reagents: Various oxidizing and reducing agents.
Conditions: Specific to the desired transformation.
Products: Oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.
- Employed in the synthesis of complex organic compounds and intermediates .
Biology and Medicine:
- Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
- Studied for its interactions with biological molecules and potential therapeutic applications .
Industry:
- Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
- Acts as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
Comparison with Similar Compounds
- 4-Bromo-2-ethylbenzenesulfonyl chloride
- 2-Bromobenzenesulfonyl chloride
- 4-Bromobenzenesulfonyl chloride
Comparison:
- Reactivity: 2-Bromo-4-ethylbenzenesulfonyl chloride has unique reactivity due to the presence of both bromine and ethyl substituents, which influence its electrophilic and nucleophilic behavior.
- Applications: While similar compounds are used in organic synthesis and industrial processes, this compound offers distinct advantages in specific reactions due to its unique substituent pattern .
Properties
Molecular Formula |
C8H8BrClO2S |
|---|---|
Molecular Weight |
283.57 g/mol |
IUPAC Name |
2-bromo-4-ethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h3-5H,2H2,1H3 |
InChI Key |
XUPGQGDZDOJARV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911471.png)
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911477.png)
![N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide](/img/structure/B13911483.png)

![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B13911494.png)

![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)



![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)
